Sapienic acid sodium
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Overview
Description
Sapienic acid (sodium) is a sodium salt of sapienic acid, a monounsaturated fatty acid with the chemical formula C16H30O2. Sapienic acid is a major component of human sebum and is unique to humans. It is produced by the delta-6 desaturation of palmitic acid in sebaceous glands. This compound plays a crucial role in the skin’s innate immune system and has potent antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sapienic acid is synthesized through the delta-6 desaturation of palmitic acid. This process involves the enzyme fatty acid desaturase 2 (FADS2), which introduces a double bond between the sixth and seventh carbon atoms of palmitic acid . The reaction conditions typically involve the presence of oxygen and specific cofactors required by the desaturase enzyme.
Industrial Production Methods
Industrial production of sapienic acid involves the extraction of sebum from human skin or the use of genetically modified microorganisms that express the FADS2 enzyme. The extracted sapienic acid is then neutralized with sodium hydroxide to form sapienic acid (sodium).
Chemical Reactions Analysis
Types of Reactions
Sapienic acid (sodium) undergoes various chemical reactions, including:
Oxidation: Sapienic acid can be oxidized to form various oxidation products, including aldehydes and ketones.
Reduction: The double bond in sapienic acid can be reduced to form hexadecanoic acid.
Substitution: Sapienic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alcohols and amines in the presence of acid catalysts.
Major Products
Oxidation: Products include hexadecanal and hexadecanoic acid.
Reduction: The major product is hexadecanoic acid.
Substitution: Products include sapienic acid esters and amides.
Scientific Research Applications
Sapienic acid (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study fatty acid metabolism and desaturation processes.
Industry: Used in the formulation of skincare products due to its moisturizing and antibacterial properties.
Mechanism of Action
Sapienic acid exerts its effects through several mechanisms:
Antibacterial Activity: Sapienic acid disrupts bacterial cell membranes, leading to cell lysis and death.
Immune Modulation: Sapienic acid induces calcium influx into keratinocytes, which can influence skin differentiation and immune responses.
Metabolic Pathways: Sapienic acid is metabolized by delta-6 desaturase and other enzymes, influencing lipid metabolism and signaling pathways in the skin.
Comparison with Similar Compounds
Similar Compounds
Palmitoleic Acid: A monounsaturated fatty acid found in mouse sebum, similar in structure to sapienic acid but with a double bond at a different position.
Oleic Acid: A common monounsaturated fatty acid with a double bond between the ninth and tenth carbon atoms.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, commonly found in plant oils.
Uniqueness
Sapienic acid is unique due to its specific double bond position and its exclusive presence in human sebum. This specificity contributes to its potent antibacterial activity and its role in the human skin’s innate immune system .
Properties
IUPAC Name |
sodium;(Z)-hexadec-6-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXLIDQLSMYYRU-GMFCBQQYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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